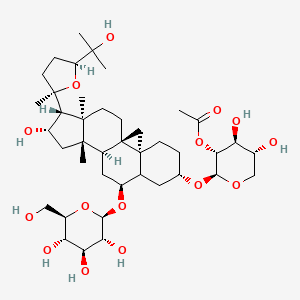
Astragaloside-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astragaloside-II is a triterpenoid saponin compound extracted from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is one of the primary active components of Astragalus membranaceus and is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragaloside-II can be synthesized through a series of chemical reactions involving the cyclization of triterpenoid precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the cyclization and glycosylation processes. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and yield of the final product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Astragaloside-II undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various glycoside derivatives with different pharmacological properties .
Scientific Research Applications
Astragaloside-II has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as cell proliferation, apoptosis, and differentiation.
Medicine: Studied for its potential therapeutic effects in treating conditions like cardiovascular diseases, cancer, and immune disorders.
Industry: Utilized in the development of health supplements and herbal medicines due to its pharmacological properties
Mechanism of Action
Astragaloside-II exerts its effects through various molecular targets and pathways. It modulates the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses. Additionally, this compound interacts with cellular receptors and enzymes, leading to the regulation of oxidative stress, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Astragaloside-II is often compared with other similar compounds, such as Astragaloside-I, Astragaloside-III, and Astragaloside-IV. These compounds share similar triterpenoid structures but differ in their glycosidic moieties and pharmacological properties. This compound is unique in its specific glycosidic structure, which contributes to its distinct biological activities .
List of Similar Compounds
- Astragaloside-I
- Astragaloside-III
- Astragaloside-IV
This compound stands out due to its potent anti-inflammatory and immunomodulatory effects, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C41H66O15 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1 |
InChI Key |
LVBLYMQWWGLBRE-KBPGRPEXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


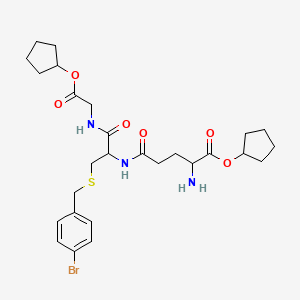
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
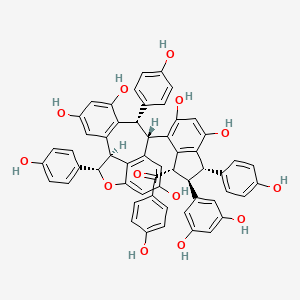
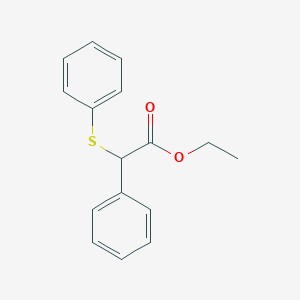
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)

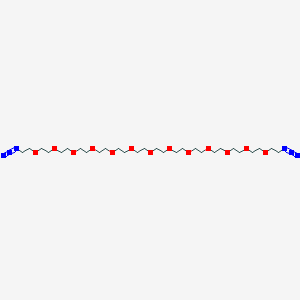
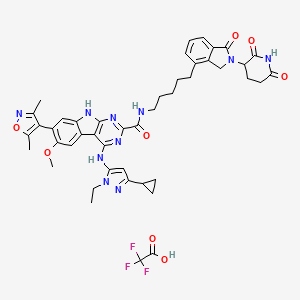
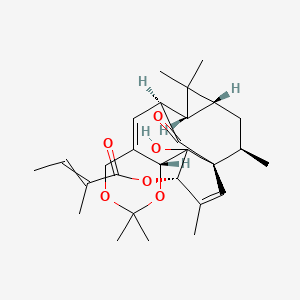
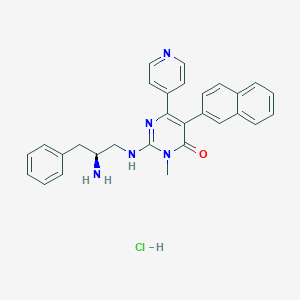
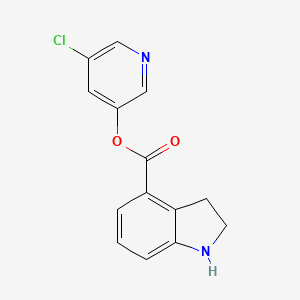
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
